1-(4-Fluorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]pyrazine core structure substituted with a benzenesulfonyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step may involve sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Attachment of the 4-Fluorophenyl Group: This can be done through substitution reactions using 4-fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(BENZENESULFONYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE: Lacks the fluorine substitution.
2-(BENZENESULFONYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group in 2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C19H17FN2O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C19H17FN2O2S/c20-16-10-8-15(9-11-16)19-18-7-4-12-21(18)13-14-22(19)25(23,24)17-5-2-1-3-6-17/h1-12,19H,13-14H2 |
InChI Key |
XBUDLWFNEOFXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.